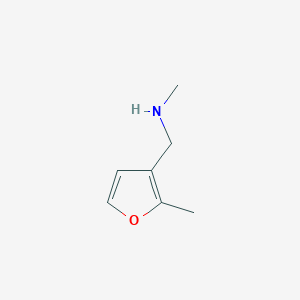

N-Methyl(2-methyl-3-furyl)methylamine

Description

Significance of Furan-Containing Amine Derivatives in Chemical and Biological Sciences

Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, is a core structure in a vast array of biologically active compounds and functional materials. rsc.orgrsc.org The incorporation of an amine group into a furan scaffold gives rise to furan-containing amine derivatives, a class of compounds with significant and diverse applications in chemical and biological sciences. These derivatives are recognized as important intermediates and pharmacophores in drug discovery. mdpi.com

The biological significance of furan derivatives is extensive, with research demonstrating a wide spectrum of pharmacological activities, including antimicrobial (antibacterial, antifungal), antiviral, anti-inflammatory, analgesic, and antitumor properties. nih.gov For instance, derivatives of 2-methyl-3-furyl sulfide (B99878) have been synthesized and shown to possess antimicrobial and sterilization functions, indicating their potential as food preservatives. rsc.org The modification of the furan ring and the amine substituent can lead to compounds with tailored biological activities. Studies on N-methylated derivatives of other bioactive molecules, such as norbelladine, have shown that N-methylation can significantly impact their biological activity, for example, by enhancing butyrylcholinesterase inhibition. mdpi.comnih.gov

From a materials science perspective, furan-based compounds, derivable from biomass, are instrumental in the development of sustainable polymers. rsc.org The amine functionality in these derivatives allows them to be used as monomers for the synthesis of polyamides and other polymers. mdpi.com

Research Landscape of N-Methyl(2-methyl-3-furyl)methylamine and Analogues

The research landscape is more populated with studies on its structural analogues. The unmethylated precursor, (2-methyl-3-furyl)methylamine, is documented, and its basic properties are known. chemicalbook.comsigmaaldrich.com Furthermore, extensive research has been conducted on derivatives of the 2-methyl-3-furyl core, particularly sulfide derivatives, which have been explored for their flavor profiles and antimicrobial properties. rsc.orgnih.gov These studies often involve the synthesis from precursors like 2-methyl-3-furanthiol (B142662) or 2-methyl-3-furoic acid. rsc.orgresearchgate.net

The synthesis of related furfurylamines, such as those derived from furfural (B47365), has been a subject of interest, with various catalytic systems being developed for their production. researchgate.netrsc.org These studies provide potential synthetic pathways that could theoretically be adapted for the production of this compound.

Scope and Objectives of Academic Inquiry on the Chemical Compound

Given the limited direct research on this compound, the scope of academic inquiry is largely defined by the potential for new discoveries. The primary objective for future research would be the development and optimization of a synthetic route to this specific compound. A plausible approach could involve the N-methylation of (2-methyl-3-furyl)methylamine or the reductive amination of 2-methyl-3-furaldehyde (B1316418) with methylamine (B109427).

A second crucial objective would be the comprehensive characterization of the compound using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy to establish a definitive set of spectral data.

Following synthesis and characterization, a key area of inquiry would be the exploration of its biological activities. Drawing parallels from its analogues, investigations into its antimicrobial, antifungal, and potential enzyme inhibitory activities would be a logical starting point. rsc.orgnih.govmdpi.comnih.gov Comparing its bioactivity to its unmethylated precursor, (2-methyl-3-furyl)methylamine, would provide valuable structure-activity relationship (SAR) data, clarifying the role of the N-methyl group.

Finally, exploring its potential in materials science, for example as a monomer or a modifying agent in polymer synthesis, would broaden the understanding of its utility.

Data Tables

Due to the lack of specific research data for this compound, the following tables present information on its closely related analogues.

Table 1: Chemical Properties of (2-Methyl-3-furyl)methylamine

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₉NO | sigmaaldrich.com |

| Molecular Weight | 111.14 g/mol | sigmaaldrich.com |

| CAS Number | 35801-15-1 | chemicalbook.com |

| Physical Form | Solid | sigmaaldrich.com |

Table 2: Related 2-Methyl-3-furyl Derivatives in Research

| Compound Name | Context of Research | Reference |

|---|---|---|

| Bis(2-methyl-3-furyl) disulfide | Synthesis and antimicrobial activity | nih.gov |

| 2-Methyl-3-furanthiol | Flavor chemistry and antioxidant properties | researchgate.net |

| 2-Methyl-3-furoic acid | Precursor in the synthesis of derivatives | rsc.org |

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(2-methylfuran-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6-7(5-8-2)3-4-9-6/h3-4,8H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDODRBWAEHXURE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80640261 | |

| Record name | N-Methyl-1-(2-methylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916766-85-3 | |

| Record name | N-Methyl-1-(2-methylfuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80640261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N Methyl 2 Methyl 3 Furyl Methylamine

Historical and Current Synthetic Approaches to Furyl-Methylamine Scaffolds

The synthesis of N-Methyl(2-methyl-3-furyl)methylamine is not extensively documented as a standalone process in the literature. However, its structure can be logically assembled by combining established methods for creating the core furan (B31954) moiety and introducing the aminomethyl side chain. The most probable synthetic strategies involve the initial formation of a 2-methyl-3-substituted furan followed by the installation and N-methylation of the aminomethyl group.

The construction of the 2-methyl-3-furyl core is the foundational step. Several routes can be envisioned, starting from either acyclic precursors or other furan derivatives.

One versatile method involves the synthesis of 3-aminofurans from acyclic keto alkynol precursors. researchgate.net This approach allows for modification at various positions on the furan ring. researchgate.net A more direct pathway to the required substitution pattern often starts with a pre-formed furan. For instance, 3-methyl-2-furoic acid can be synthesized by the oxidation of 3-methyl-2-furaldehyde. orgsyn.org This furoic acid can then be subjected to further transformations.

A key intermediate for introducing functionality at the 3-position is 2-methyl-3-furaldehyde (B1316418). While not a common starting material, its synthesis can be achieved. For example, general methods for preparing 3-furaldehydes include the oxidation of the corresponding alcohol, 3-furanmethanol, with an oxidizing agent like manganese dioxide. chemicalbook.com Similarly, 2-methyl-3-furanmethanol could serve as a precursor to 2-methyl-3-furaldehyde. Another approach involves the halogenation of 3-furaldehyde, which can yield 2,5-substituted derivatives, indicating the reactivity of the furan ring that can be harnessed for synthesis. google.com

A summary of potential precursors for the 2-methyl-3-furyl moiety is presented below.

| Precursor Compound | Synthetic Origin | Reference |

| 3-Methyl-2-furoic acid | Oxidation of 3-methyl-2-furaldehyde | orgsyn.org |

| 3-Aminofurans | Cyclization of acyclic keto alkynol precursors | researchgate.net |

| 3-Furaldehyde | Oxidation of 3-furanmethanol | chemicalbook.com |

| 2,5-Dihalogeno-3-furaldehyde | Halogenation of 3-furaldehyde | google.com |

With a suitable 3-substituted-2-methylfuran in hand, the next critical phase is the introduction of the N-methylmethylamine group (-CH₂-NH-CH₃). The most efficient and widely used method for this transformation is reductive amination. acs.orgmasterorganicchemistry.com

This process typically involves two key steps:

Imine Formation: The reaction of an aldehyde or ketone with a primary amine to form an imine (a compound containing a C=N double bond).

Reduction: The in-situ reduction of the imine to form the corresponding amine.

For the synthesis of this compound, the most logical pathway is the direct reductive amination of 2-methyl-3-furaldehyde with methylamine (B109427). The reaction first forms an intermediate N-methylimine, which is then reduced to the target secondary amine. masterorganicchemistry.com

Alternatively, a two-step approach can be employed. First, reductive amination of 2-methyl-3-furaldehyde with ammonia (B1221849) would yield the primary amine, (2-methyl-3-furyl)methylamine. chemicalbook.comsigmaaldrich.com This primary amine can then be selectively methylated, for instance using formic acid and a suitable catalyst, to install the methyl group on the nitrogen atom and yield the final product. organic-chemistry.org

Common reducing agents for reductive amination include sodium borohydride (B1222165) (NaBH₄), the milder sodium cyanoborohydride (NaBH₃CN), which can selectively reduce imines in the presence of aldehydes, and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com Catalytic hydrogenation using metals like nickel, platinum, or rhodium is also a prevalent industrial method. nih.govchemrxiv.org

A plausible synthetic route to this compound via reductive amination.

The parent compound, this compound, is achiral and therefore does not have stereoisomers. However, the principles of stereoselective synthesis are critical when considering derivatives of this compound where chirality may be introduced, either on the side chain or by incorporating the furan into a more complex, stereodefined structure.

In the synthesis of furan-containing molecules, achieving stereocontrol is an active area of research. For example, highly stereoselective glycosylation reactions have been demonstrated on furanoside derivatives, where the stereochemical outcome is controlled by factors like anchimeric assistance from neighboring groups. This effect involves a functional group on the molecule shielding one face of a reactive intermediate, directing an incoming reagent to the opposite face. While not directly applicable to the synthesis of the achiral target compound, these strategies would become paramount if, for instance, a chiral center were introduced on the carbon atom adjacent to the nitrogen. In such a case, the choice of reducing agent and reaction conditions during a reductive amination step could influence the diastereomeric ratio of the product.

Functional Group Interconversions and Derivatization Strategies

Functional group interconversion (FGI) refers to the transformation of one functional group into another, a cornerstone of synthetic organic chemistry for creating molecular diversity. organic-chemistry.org this compound possesses two main sites for chemical modification: the secondary amine and the furan ring.

Reactions of the Secondary Amine: The secondary amine functionality is a versatile handle for derivatization.

Acylation: Reaction with acyl chlorides or anhydrides converts the amine into an amide. This transformation is useful for creating peptide-like linkages or altering the electronic properties of the nitrogen atom.

Alkylation: Further alkylation can occur to form a tertiary amine.

Sulfonylation: Reaction with sulfonyl chlorides yields a sulfonamide, a functional group present in many pharmaceutical compounds.

Reactions of the Furan Ring: The furan ring can undergo several types of reactions, although it is sensitive to strong acids.

Electrophilic Aromatic Substitution: Furans can undergo reactions like nitration, halogenation, and Friedel-Crafts acylation. The directing effects of the existing alkyl and aminomethyl substituents would influence the position of the incoming electrophile, though the 3- and 4-positions are generally less reactive than the 2- and 5-positions.

Hydrogenation: The furan ring can be reduced to a tetrahydrofuran (B95107) ring under catalytic hydrogenation conditions, often using catalysts like Raney Nickel or rhodium. This converts the aromatic heterocycle into a saturated one, drastically changing the molecule's shape and properties.

Diels-Alder Reaction: The furan ring can act as a diene in [4+2] cycloaddition reactions, providing a pathway to complex bicyclic structures.

A study on newly synthesized N-alkylfurfurylacetamides demonstrates the feasibility of derivatizing the amine portion of similar molecules, highlighting the potential for creating a library of related compounds. researchgate.net

Reaction Mechanisms and Kinetic Studies in Synthesis

Understanding the reaction mechanisms and kinetics is crucial for optimizing synthetic yields and minimizing byproducts.

The mechanism for direct reductive amination, the most likely route to this compound, proceeds through several key stages. rsc.org First, the nucleophilic methylamine attacks the electrophilic carbonyl carbon of 2-methyl-3-furaldehyde. This is followed by proton transfer and dehydration to form a protonated imine, also known as an iminium ion. It is this iminium ion that is the actual species reduced by the hydride reagent (e.g., from NaBH₄). The hydride adds to the carbon of the C=N bond, neutralizing the positive charge and forming the final secondary amine product. masterorganicchemistry.com The rate-determining step can vary depending on the specific substrates and conditions, but it is often either the dehydration step to form the imine or the subsequent hydride transfer. rsc.org

Kinetic studies on the reductive amination of furfural (B47365) (a related furan aldehyde) show that reaction parameters such as temperature and pressure are critical. psu.edursc.org For example, at low temperatures, the formation of the Schiff base (imine) intermediate may be favored, while higher temperatures are required to drive the subsequent hydrogenation to the desired amine. psu.edu The choice of metal catalyst also strongly dictates the competition between the desired amination and the undesired hydrogenation of the aldehyde to an alcohol. rsc.org

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of amines is an area of growing importance, focusing on reducing waste, using renewable resources, and improving energy efficiency. rsc.orgbenthamdirect.com

Renewable Feedstocks: Furan derivatives, often called furans, are considered key platform molecules that can be derived from lignocellulosic biomass (non-food plant matter). nih.govmdpi.comresearchgate.net For instance, furfural is produced by the dehydration of C5 sugars (pentoses). researchgate.net There is significant research into converting these biomass-derived furans into a wide array of valuable chemicals, including amines. rsc.org A synthetic route to this compound that starts from biomass-derived precursors would be a significant step towards sustainability. rsc.org

Catalytic and Atom-Efficient Reactions: Reductive amination is inherently more atom-economical than multi-step classical methods like the Gabriel synthesis. rsc.org The development of efficient heterogeneous catalysts (e.g., supported nickel or rhodium catalysts) that can be easily recovered and reused is a key goal. nih.govrsc.org These catalysts allow for the use of molecular hydrogen as the reductant, with water being the only major byproduct, which is highly desirable from a green chemistry perspective. researchgate.net

Biological Activities and Pharmacological Investigations of N Methyl 2 Methyl 3 Furyl Methylamine

Antimicrobial Efficacy and Mechanisms of Action

The furan (B31954) nucleus is a core structure in many compounds exhibiting a wide range of biological activities, including antimicrobial effects. Research into derivatives of 2-methyl-3-furan has revealed potential applications in combating various microbial pathogens.

Investigations into 2-methyl-3-furyl sulfide (B99878) derivatives have demonstrated notable antibacterial action against several foodborne pathogens. A study on a series of these derivatives showed significant activity against both Gram-positive and Gram-negative bacteria. For instance, certain sulfide derivatives displayed considerable inhibitory effects against Bacillus subtilis and Staphylococcus aureus. nih.gov One particular derivative, bis(2-methyl-3-furyl)disulfide, has been reported to exhibit in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant human pathogen. nih.gov

Conversely, a separate study on 2-methyl-5-aryl-3-furoic acids and their corresponding 3-imidazolylmethyl derivatives reported generally poor antibacterial activity. nih.gov This suggests that the nature of the substituents on the furan ring is critical in determining the antibacterial potency.

Table 1: Antibacterial Activity of Selected 2-Methyl-3-Furyl Sulfide Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3b | Bacillus subtilis | 6.25 | nih.gov |

| 3b | Staphylococcus aureus | 12.5 | nih.gov |

| 3d | Escherichia coli | 50 | nih.gov |

| 3e | Listeria monocytogenes | 25 | nih.gov |

The antifungal potential of furan derivatives has also been a subject of scientific inquiry. The same study that highlighted the antibacterial properties of 2-methyl-3-furyl sulfide derivatives also documented their efficacy against various fungal strains. nih.gov These compounds were tested against foodborne fungi such as Aspergillus niger, Penicillium italicum, Mucor racemosus, and Rhizopus oryzae, with several derivatives showing excellent antifungal activity. nih.gov For example, one of the synthesized compounds demonstrated an antifungal activity against A. niger comparable to the commercial fungicide thiram. nih.gov

In contrast to their poor antibacterial action, 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans displayed interesting antifungal activity when compared to the known antifungal agent pyrrolnitrin. nih.gov The study noted that the introduction of a substituent in the para position of the aryl group at the C5 position of the furan ring influenced the antifungal efficacy. nih.gov

Table 2: Antifungal Activity of Selected 2-Methyl-3-Furyl Sulfide Derivatives

| Compound | Test Organism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 3a | Aspergillus niger | 12.5 | nih.gov |

| 3b | Penicillium italicum | 25 | nih.gov |

| 3f | Mucor racemosus | 25 | nih.gov |

Currently, there is a lack of specific research data on the antiviral properties of N-Methyl(2-methyl-3-furyl)methylamine in the available scientific literature. While the broader class of furan derivatives has been investigated for various pharmacological activities, dedicated studies on the antiviral effects of this specific compound or its very close structural analogues are not apparent.

The ability to interfere with microbial virulence mechanisms, such as biofilm formation and quorum sensing, represents a promising alternative to direct antimicrobial action. Research has shown that a related compound, methyl 2-methyl-3-furyl disulfide, can inhibit the formation of biofilms and the expression of the quorum sensing gene luxI. This activity was observed to inhibit the growth of Hafnia alvei. nih.gov Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density, and its inhibition can disrupt pathogenicity.

Enzyme Inhibition Studies

The investigation of enzyme inhibition is a crucial area of drug discovery. While data on this compound is limited, the study of related structures can provide clues to its potential interactions with enzymes.

There is currently no available research specifically examining the carnosinase inhibitory activity of this compound or other furan derivatives. Human serum carnosinase is an enzyme that hydrolyzes dipeptides like carnosine, and its inhibition has been considered a therapeutic target for certain conditions. nih.gov While inhibitors of carnosinase have been identified, such as bestatin (B1682670) and carnostatine, the role of furan-containing compounds in this context remains an unexplored area of research. nih.gov

Other Enzymatic Interactions and Their Biological Implications

The furan scaffold is a component of various compounds that have been investigated for their interactions with different enzyme systems. These interactions are fundamental to their potential therapeutic effects. For instance, some furan derivatives have been identified as inhibitors of monoamine oxidase (MAO), an enzyme crucial in the metabolism of neurotransmitters. The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin, which may be responsible for the antidepressant effects observed with some furan-containing molecules. utripoli.edu.ly

In other research, a class of compounds designed with a 2,5-disubstituted 3,4-dihydroxyfuran scaffold were found to inhibit the fat mass and obesity-associated protein (FTO), a 2-oxoglutarate-dependent hydroxylase. nih.gov This inhibition led to an increase in cellular N6-methyladenosine, suggesting a role in RNA epigenetics. nih.gov While these studies were not conducted on this compound directly, they highlight the capacity of the furan core structure to interact with significant enzymatic targets, implying a potential for similar, yet uninvestigated, interactions for this specific compound.

Modulation of Oxidative Stress and Reactive Species

The furan ring is a structural feature in many compounds recognized for their ability to modulate oxidative stress. This is a critical area of research, as oxidative stress is implicated in numerous disease pathologies.

Furan derivatives have demonstrated notable antioxidant properties. utripoli.edu.lyijabbr.comnih.gov These compounds can mitigate oxidative stress by scavenging free radicals. nih.gov The mechanism of action is often attributed to the electron-donating nature of the furan ring, which can neutralize reactive oxygen species (ROS). Research on various furan-containing molecules indicates their potential to act as antioxidants, a property that is being explored for therapeutic benefit. researchgate.net For example, 2-methyl-3-furanthiol (B142662) (MFT), a related furan compound, has been shown to possess good antioxidant activities in both aqueous and organic systems. researchgate.net This is partly due to the reactivity of the thiol group, which can be easily oxidized, thereby protecting other molecules from oxidative damage. researchgate.net The scavenging of oxygen-centered radicals is a plausible antioxidative mechanism for such aromatic thiols. researchgate.net

Lipid peroxidation is a key consequence of oxidative damage, leading to cellular membrane damage. Thiol-containing compounds, including some furan derivatives, are thought to be important in protecting cell membranes against this process. researchgate.net For example, 2-methyl-3-furanthiol has been shown to protect against lipid peroxidation. researchgate.net Similarly, another related indole (B1671886) compound, 3-methylindole, was found to completely inhibit NADPH-supported lipid peroxidation in goat lung microsomes at low concentrations, suggesting it may function as an effective antioxidant in preventing such damage in tissues. nih.gov These findings suggest that a compound like this compound, which contains the furan moiety, could potentially have a protective role against lipid peroxidation, although direct experimental evidence is required.

Central Nervous System (CNS) Effects (based on furan scaffold potential)

The furan scaffold is present in numerous compounds that exhibit a wide range of activities within the central nervous system. utripoli.edu.lyijabbr.com This has made it a structure of significant interest in the development of new therapeutic agents for neurological and psychiatric disorders. derpharmachemica.comresearchgate.net

Several studies have highlighted the potential of furan derivatives as antidepressant and anxiolytic agents. utripoli.edu.lyijabbr.comnih.gov For instance, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized and evaluated for these properties. utripoli.edu.ly One compound from this series emerged as a potent antidepressant, believed to act through the inhibition of MAO. utripoli.edu.ly Other research on novel substituted furan compounds has demonstrated significant antidepressant-like activity in preclinical models like the Forced Swimming Test (FST) and Tail Suspension Test (TST), with efficacy comparable to the standard drug fluoxetine. ijbcp.com The antidepressant potential of some furan derivatives is thought to be linked to their interaction with the serotonergic system. nih.gov

Table 1: Selected Furan Derivatives with Antidepressant and Anxiolytic Activity

| Compound Series | Test Model | Observed Potential Activity | Reference |

|---|---|---|---|

| 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives | MAO Inhibition Assay | Potent antidepressant and promising antianxiety effects | utripoli.edu.ly |

| Novel substituted furan compound | Forced Swimming Test (FST), Tail Suspension Test (TST) | Significant antidepressant activity | ijbcp.com |

| Functionalized 3-selanyl benzo[b]furan (SeBZF) | Tail Suspension Test (TST), Forced Swimming Test (FST) | Antidepressant-like effects, likely involving the serotonergic system | nih.gov |

The furan scaffold is also a key feature in compounds investigated for anticonvulsant properties. utripoli.edu.lyijabbr.com A variety of furan derivatives have been synthesized and tested, showing promise in preclinical models of epilepsy. For example, a series of N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives were assessed for their anticonvulsant activity in the maximal electroshock (MES) induced seizure model in mice. nih.gov A significant number of these compounds showed the ability to prevent seizure spread at low doses. nih.govresearchgate.net Other research has identified furan derivatives with notable anticonvulsant effects in both the MES and subcutaneous pentylenetetrazole (scPTZ) models, indicating broad-spectrum potential. utripoli.edu.ly The development of a novel FTO inhibitor based on a dihydroxyfuran scaffold also demonstrated anticonvulsant activity in an animal model of pharmaco-resistant epilepsy. nih.gov

Table 2: Selected Furan Derivatives with Anticonvulsant Activity

| Compound Series | Test Model | Observed Potential Activity | Reference |

|---|---|---|---|

| N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives | Maximal Electroshock (MES) | Significant anticonvulsant activity at low doses | nih.govresearchgate.net |

| Various furan derivatives | MES and scPTZ models | Improved antiepileptic activity without neurotoxicity | utripoli.edu.ly |

| FTO inhibitor with a dihydroxyfuran scaffold | 6 Hz mouse model | Anticonvulsant activity in a model of pharmaco-resistant epilepsy | nih.gov |

Antiparkinsonian Effects

There is currently no scientific literature available that has investigated or established any antiparkinsonian effects of this compound. Research on structurally similar compounds, such as certain tetrahydroisoquinoline derivatives, has explored neuroprotective or neurotoxic properties in the context of Parkinson's disease models. semanticscholar.org However, no such studies have been conducted on this compound.

Anti-inflammatory and Analgesic Properties

Scientific investigation into the anti-inflammatory and analgesic properties of this compound has not been reported in the available literature. While other furan-containing compounds and N-methylated molecules have been assessed for such activities, data specifically pertaining to this compound is absent. For instance, studies on methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety have shown anti-inflammatory effects by inhibiting pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Similarly, other novel non-steroidal anti-inflammatory drugs containing a thienylphenyl moiety have been evaluated for their effects. researchgate.net However, these findings cannot be directly extrapolated to this compound without dedicated experimental evidence.

Potential Therapeutic Applications in Metabolic Diseases (referencing related compounds)

There is no direct research on the therapeutic applications of this compound in metabolic diseases. In the broader context of related compounds, some furan derivatives have been noted for their antioxidant properties, which can be relevant in the context of metabolic disorders where oxidative stress is a key factor. For example, 2-methyl-3-furanthiol (MFT) has demonstrated antioxidant activities in various systems. researchgate.net However, it is crucial to note that MFT is structurally distinct from this compound, and any potential metabolic effects of the latter remain uninvestigated.

In vitro and in vivo Biological Assays and Models

Specific in vitro or in vivo biological assays and models to evaluate the pharmacological profile of this compound have not been described in the scientific literature. General models for assessing activities like anti-inflammatory effects (e.g., carrageenan-induced paw edema in mice) or neuroprotective properties (e.g., MPTP-induced Parkinsonism models) are well-established. semanticscholar.orgmdpi.com However, the application of these models to this compound has not been documented.

Molecular Mechanisms of Action (MOA)

Due to the lack of studies on its biological activities, the molecular mechanisms of action for this compound are entirely unknown. Determining the MOA would necessitate extensive research, including binding assays, enzymatic assays, and gene expression studies, none of which have been published for this compound.

Metabolic Pathways and Biotransformation of N Methyl 2 Methyl 3 Furyl Methylamine

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Comprehensive ADME data for N-Methyl(2-methyl-3-furyl)methylamine are not available. However, based on its structure as a small molecule amine, it is likely to be absorbed orally and distributed throughout the body. The primary site of metabolism is expected to be the liver, where the majority of drug-metabolizing enzymes are located. acs.orgresearchgate.net Excretion would likely occur via the kidneys, with the parent compound and its metabolites eliminated in the urine. The lipophilicity of the furan (B31954) ring suggests potential distribution into tissues.

Enzymatic Biotransformation Processes (e.g., N-demethylation, furan ring oxidation)

The metabolism of this compound is expected to proceed via two main enzymatic pathways: oxidation of the furan ring and N-demethylation of the secondary amine.

Furan Ring Oxidation : This is a critical metabolic pathway for many furan-containing compounds. nih.govnih.gov The reaction is catalyzed by cytochrome P450 enzymes and involves the oxidation of the furan moiety. This process does not typically form a stable epoxide intermediate but rather leads to the opening of the furan ring to form a reactive α,β-unsaturated dialdehyde (B1249045) or γ-ketoenal. researchgate.netglobethesis.compsu.eduosti.gov For this compound, this would result in a reactive γ-ketoenal intermediate. globethesis.com

N-demethylation : The removal of a methyl group from a nitrogen atom is a common metabolic reaction for many xenobiotics. This process is also typically mediated by cytochrome P450 enzymes. N-demethylation of the parent compound would yield its primary amine counterpart, (2-methyl-3-furyl)methylamine, and formaldehyde. Studies on other N-methylated compounds have confirmed N-demethylation as a significant metabolic route. nih.gov

Formation of Metabolites and Their Biological Relevance

The biotransformation of this compound would generate several metabolites, each with potential biological relevance.

γ-Ketoenal Metabolite : The product of furan ring oxidation is a highly reactive, electrophilic γ-ketoenal. globethesis.com Such reactive metabolites can covalently bind to cellular macromolecules like proteins and DNA. nih.govnih.govresearchgate.net This binding is thought to be a key initiating event for the toxicity associated with some furan derivatives. nih.gov The reactivity of this metabolite means it is likely short-lived and would be further metabolized or detoxified.

Primary Amine Metabolite : The N-demethylated product, (2-methyl-3-furyl)methylamine, would be a primary amine. This metabolite could retain some pharmacological activity or undergo further metabolism, such as conjugation reactions.

Conjugation Products : The reactive γ-ketoenal can be detoxified through conjugation with glutathione (B108866) (GSH), a crucial cellular antioxidant. nih.gov The resulting GSH adducts can be further processed and excreted. acs.org Similarly, the primary amine metabolite could undergo conjugation via glucuronidation or sulfation prior to elimination.

The formation of these metabolites, particularly the reactive γ-ketoenal, is biologically significant as it represents a bioactivation pathway that can lead to cellular damage. nih.govglobethesis.com Conversely, conjugation pathways represent detoxification routes.

Role of Cytochrome P450 Enzymes and Other Metabolic Systems

Cytochrome P450 (P450) enzymes are central to the metabolism of furan-containing compounds. nih.gov

Cytochrome P450 Enzymes : Research on the model compound furan has identified CYP2E1 as the primary enzyme responsible for its oxidation into the reactive metabolite, cis-2-butene-1,4-dial (BDA). nih.govnih.gov However, other P450 isoforms can also contribute, especially at higher concentrations of the substrate. nih.gov The N-demethylation pathway is also predominantly catalyzed by P450 enzymes, with multiple isoforms potentially involved. globethesis.com

Table 1: Human P450 Isoforms Involved in Furan Oxidation This table is based on data for the parent compound, furan, and indicates the enzymes likely involved in the oxidation of the furan ring of this compound.

| P450 Isoform | Relative Activity in Furan Oxidation |

| CYP2E1 | Most active furan oxidase, especially at low concentrations nih.gov |

| CYP2J2 | Contributes to oxidation nih.gov |

| CYP2B6 | Contributes to oxidation nih.gov |

| CYP3A4 | Active at higher furan concentrations nih.gov |

| CYP2D6 | Active at higher furan concentrations nih.gov |

Data derived from studies on furan metabolism.

Other Metabolic Systems : Following the initial P450-mediated oxidation or demethylation, other enzyme systems are involved. Glutathione S-transferases (GSTs) are key in detoxifying the reactive aldehyde metabolites by conjugating them with GSH. nih.gov UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) may be involved in the conjugation of the demethylated primary amine metabolite.

Interspecies Metabolic Differences (e.g., rat liver studies of furan derivatives)

Significant interspecies differences in the metabolism of furan derivatives have been observed, which is a critical consideration for extrapolating animal data to humans.

Studies comparing furan metabolism in hepatocytes from rats, mice, and humans have revealed key distinctions. While the fundamental pathways are similar, the rate of metabolism and the profile of subsequent metabolites can vary. nih.govnih.gov

Metabolite Profile : There are qualitative differences in downstream metabolism. For instance, a specific glutathione-derived metabolite is N-acetylated in rat and mouse hepatocytes, but this N-acetylated version is not found in human liver cells. nih.gov

These findings underscore that while rats are a common model for studying the toxicity of furan derivatives researchgate.net, direct extrapolation of the quantitative aspects of metabolism to humans requires caution.

Table 2: Summary of Interspecies Differences in Furan Metabolism

| Feature | Rats | Mice | Humans |

| Primary Oxidizing Enzyme | CYP2E1 nih.gov | CYP2E1 nih.gov | CYP2E1 nih.govnih.gov |

| Relative Metabolic Rate | High nih.gov | Higher than rats nih.gov | Generally lower than rodents nih.govnih.gov |

| Key Metabolite Formation | Formation of cis-2-butene-1,4-dial and subsequent conjugates nih.gov | Similar to rats, but generally at higher levels nih.gov | Formation of cis-2-butene-1,4-dial, but overall metabolite levels are lower nih.gov |

| Downstream Conjugation | Can perform N-acetylation of certain GSH-conjugates nih.gov | Can perform N-acetylation of certain GSH-conjugates nih.gov | Does not perform N-acetylation on the same GSH-conjugates nih.gov |

Data derived from studies on furan and its derivatives.

Contextual Aspects of Methylation Metabolism

Methylation and demethylation are fundamental processes in xenobiotic metabolism. nih.gov The presence of an N-methyl group in this compound makes this pathway relevant.

Methyl conjugation, catalyzed by methyltransferase enzymes, is an important biotransformation pathway for many compounds. nih.gov Genetic variations in these enzymes can lead to individual differences in metabolism and drug response. nih.gov

Furthermore, the broader field of epigenetics reveals that DNA methylation plays a crucial role in regulating the expression of genes that code for drug-metabolizing enzymes, including cytochrome P450s. nih.govtechnologynetworks.com DNA methylation involves adding a methyl group to DNA, which can silence gene transcription. nih.govepigentek.com Aberrant methylation patterns can alter the expression levels of key metabolic enzymes, contributing to the significant inter-individual variability observed in drug metabolism. technologynetworks.comresearchgate.net Therefore, an individual's capacity to metabolize a compound like this compound, both through demethylation and furan oxidation, could be influenced by their epigenetic profile.

Analytical Chemistry and Characterization of N Methyl 2 Methyl 3 Furyl Methylamine

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of N-Methyl(2-methyl-3-furyl)methylamine by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR for related compounds)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. Based on data from related compounds like methyl 2-methyl-3-furyl disulfide and furfurylamine (B118560), the following approximate chemical shifts (δ) can be predicted:

Furan (B31954) ring protons: The protons on the furan ring at positions 4 and 5 would likely appear in the aromatic region, typically between δ 6.0 and 7.5 ppm. For instance, in methyl 2-methyl-3-furyl disulfide, the furan protons are observed at approximately δ 6.4 and 7.3 ppm. nih.gov

Methylene (B1212753) protons (-CH₂-): The protons of the methylene group attached to the furan ring and the nitrogen atom are expected to resonate in the range of δ 3.5 to 4.0 ppm. In furfurylamine, the methylene protons appear around δ 3.65 ppm. rsc.org

N-Methyl protons (-N-CH₃): The protons of the N-methyl group would likely be found further upfield, typically in the range of δ 2.2 to 2.5 ppm.

2-Methyl protons (-CH₃): The protons of the methyl group at position 2 of the furan ring are expected to appear as a singlet at approximately δ 2.3 to 2.5 ppm, similar to the 2-methyl group in methyl 2-methyl-3-furyl disulfide. nih.gov

Amine proton (-NH-): The amine proton signal is often broad and its chemical shift can vary depending on the solvent and concentration. It might be observed in a wide range from δ 1.0 to 5.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Predicted chemical shifts for this compound, based on analogous compounds, are as follows:

Furan ring carbons: The carbon atoms of the furan ring are expected to resonate in the downfield region, typically between δ 100 and 160 ppm. For example, in methyl 2-methyl-3-furyl disulfide, the furan carbons appear at approximately δ 113, 115, 141, and 156 ppm. nih.gov In furfurylamine, the furan carbons are observed around δ 105, 110, 141, and 158 ppm. rsc.org

Methylene carbon (-CH₂-): The carbon of the methylene group is expected in the range of δ 35 to 45 ppm. For furfurylamine, this carbon appears at approximately δ 38.7 ppm. rsc.org

N-Methyl carbon (-N-CH₃): The N-methyl carbon would likely be found in the range of δ 30 to 40 ppm.

2-Methyl carbon (-CH₃): The carbon of the methyl group on the furan ring is expected to resonate upfield, around δ 10 to 15 ppm. In methyl 2-methyl-3-furyl disulfide, this carbon is at approximately δ 11.9 ppm. nih.gov

Predicted NMR Data for this compound

| Group | Predicted ¹H NMR Chemical Shift (δ, ppm) | Predicted ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|

| Furan-H (position 4/5) | 6.0 - 7.5 | 100 - 160 |

| -CH₂- | 3.5 - 4.0 | 35 - 45 |

| -N-CH₃ | 2.2 - 2.5 | 30 - 40 |

| Furan-CH₃ (position 2) | 2.3 - 2.5 | 10 - 15 |

Infrared (IR) Spectroscopy (e.g., FTIR, ATR-IR for related compounds)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The expected characteristic absorption bands for this compound include:

N-H stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. docbrown.info

C-H stretch (aromatic and aliphatic): Aromatic C-H stretching vibrations from the furan ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene groups are expected just below 3000 cm⁻¹.

C=C stretch (furan ring): Stretching vibrations of the carbon-carbon double bonds within the furan ring typically appear in the region of 1500-1650 cm⁻¹.

C-N stretch: The C-N stretching vibration for an aliphatic amine is expected in the range of 1020-1250 cm⁻¹. docbrown.info

C-O-C stretch (furan ring): The characteristic asymmetric and symmetric stretching vibrations of the ether linkage in the furan ring are expected to appear in the 1000-1300 cm⁻¹ region.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Secondary Amine | N-H stretch | 3300 - 3500 |

| Furan Ring | C-H stretch (aromatic) | > 3000 |

| Methyl/Methylene | C-H stretch (aliphatic) | < 3000 |

| Furan Ring | C=C stretch | 1500 - 1650 |

| Aliphatic Amine | C-N stretch | 1020 - 1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound (molar mass: 125.17 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 125.

The fragmentation pattern would likely involve the following characteristic cleavages:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines. This would result in the formation of a stable iminium ion. The loss of a methyl group from the nitrogen would lead to a fragment at m/z 110. The major fragmentation would likely be the cleavage of the bond between the methylene group and the furan ring, leading to a prominent peak at m/z 44, corresponding to the [CH₂=NHCH₃]⁺ ion.

Furan ring fragmentation: The furan ring itself can undergo characteristic fragmentation, although the initial cleavages are more likely to be directed by the amine group.

Chromatographic Separation and Quantification Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique well-suited for the analysis of volatile and semi-volatile compounds like furan derivatives. A study on the analysis of furan and its derivatives in food matrices demonstrated successful separation on a HP-5MS column. mdpi.com This type of non-polar column would likely be suitable for this compound.

Given the amine functionality, derivatization might be employed to improve chromatographic peak shape and thermal stability, although it may not be strictly necessary. The mass spectrometer detector provides high selectivity and allows for confident identification based on the mass spectrum of the eluting compound. The use of selected ion monitoring (SIM) mode can enhance the sensitivity for quantitative analysis. restek.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation and quantification of a wide range of compounds. For an amine-containing compound like this compound, reversed-phase HPLC would be a suitable approach.

Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds. nih.gov

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). The pH of the aqueous phase can be adjusted to control the retention of the amine by suppressing or promoting its ionization.

Detection: A UV detector would be suitable for detection, as the furan ring is expected to have a UV absorbance maximum. Diode array detection (DAD) can provide additional spectral information to confirm the identity of the peak. hmdb.ca

The development of a reliable HPLC method would require optimization of the mobile phase composition, flow rate, and column temperature to achieve good resolution and peak shape.

Purity Assessment and Quality Control Methodologies

The purity of this compound, which is commercially available at a purity of around 95%, necessitates comprehensive assessment using a combination of chromatographic and spectroscopic methods. nih.govnih.govacs.org While specific validated quality control monographs for this compound are not widely published, standard analytical procedures for similar amine and furan-containing compounds are applicable.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method, likely employing a C18 column, would be a primary tool for purity analysis. The mobile phase would typically consist of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Detection could be achieved using a UV detector, leveraging the chromophore of the furan ring. Gradient elution would likely be necessary to separate the main compound from any impurities with different polarities. For enhanced sensitivity and specificity, particularly for impurity profiling, coupling the HPLC to a mass spectrometer (LC-MS) would be advantageous. An example of an HPLC method for a related compound, Methyl 2-methyl-3-furyl disulfide, uses a C18 column with a mobile phase of acetonitrile and water with a phosphoric acid modifier, which can be adapted for mass spectrometry by substituting with formic acid.

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is another powerful technique for purity assessment, especially for volatile impurities. Given the amine group, derivatization might be necessary to improve chromatographic peak shape and thermal stability. However, direct injection is also possible. The choice of the GC column is critical, with a mid-polarity column being a suitable starting point. The NIST WebBook contains extensive GC data for the related compound 2-Methyl-3-furanthiol (B142662), indicating the utility of this technique for furan derivatives. A study on the analysis of furan and alkylfurans in food also highlights the use of GC-MS with headspace sampling, which could be adapted for volatile impurity analysis. nih.govrestek.com

Spectroscopic Techniques:

Spectroscopic methods are essential for the structural confirmation and identification of this compound and its potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the compound. The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's structure. These spectra can also be used to detect and quantify impurities that have distinct NMR signals.

Mass Spectrometry (MS): Mass spectrometry, either as a standalone technique or coupled with chromatography (GC-MS or LC-MS), provides information about the molecular weight of the compound and its fragmentation pattern. This is crucial for confirming the identity of the main peak and for identifying unknown impurities.

Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups in the molecule, such as the N-H and C-N bonds of the amine and the C-O-C bond of the furan ring.

Potential Impurities:

The potential impurities in this compound are largely dependent on its synthetic route. A likely synthesis involves the reductive amination of 2-methyl-3-furaldehyde (B1316418) with methylamine (B109427). nih.govsigmaaldrich.com Another possible route could start from 2-methyl-3-furoic acid. orgsyn.org Based on these potential pathways, likely impurities could include:

Starting Materials: Unreacted 2-methyl-3-furaldehyde or 2-methyl-3-furoic acid.

By-products of Reductive Amination: The corresponding alcohol formed by the reduction of the aldehyde, or the secondary amine formed from the reaction of the product with another molecule of the aldehyde.

Over-methylated Products: If methylation is a separate step, di-methylation of the amine could occur.

Related Furan Compounds: Impurities from the synthesis of the furan starting material itself. For instance, the synthesis of 2-methyl-3-furyl sulfide (B99878) derivatives from 2-methyl-3-furyl disulfide suggests that disulfide compounds could be present as impurities in related syntheses. mdpi.com

A comprehensive quality control protocol would involve the use of these techniques to establish a purity profile and to set specifications for the main compound and any identified impurities.

Interactive Data Table: Hypothetical Purity Analysis of this compound

| Analytical Technique | Parameter | Specification |

| HPLC-UV | Purity (Area %) | ≥ 95.0% |

| Individual Impurity | ≤ 0.5% | |

| Total Impurities | ≤ 5.0% | |

| GC-MS | Identification | Matches reference spectrum |

| Residual Solvents | Within ICH limits | |

| ¹H NMR | Structure Confirmation | Conforms to structure |

| Loss on Drying | Water Content | ≤ 0.5% |

Development of Bioanalytical Methods for Biological Matrices

The development of robust and sensitive bioanalytical methods is a prerequisite for studying the pharmacokinetics and metabolism of this compound in biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices such as plasma and urine due to its high selectivity and sensitivity. nih.gov

Sample Preparation:

The first and often most critical step in bioanalysis is the extraction of the analyte from the biological matrix. The choice of sample preparation technique depends on the analyte's properties, the matrix, and the required sensitivity.

Protein Precipitation (PPT): For plasma samples, a simple and rapid approach is to precipitate proteins using an organic solvent like acetonitrile or methanol. While effective, this method can suffer from matrix effects.

Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT. The choice of the extraction solvent is crucial and would be optimized based on the polarity of this compound.

Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. A variety of sorbents can be used, such as reversed-phase (C18), ion-exchange, or mixed-mode cartridges, to selectively retain the analyte and wash away interfering components.

Derivatization: To enhance the chromatographic properties and/or the mass spectrometric response of this compound, derivatization can be employed. Reagents that react with the secondary amine group, such as dansyl chloride or 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), could be used. acs.orgmdpi.com Derivatization can also be performed in-matrix to simplify the workflow. nih.gov

Chromatographic and Mass Spectrometric Conditions:

Liquid Chromatography: A reversed-phase UPLC or HPLC system with a C18 or phenyl-hexyl column would be suitable for the separation of this compound from endogenous matrix components. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) with formic acid) and an organic solvent (e.g., acetonitrile or methanol) would be optimized to achieve a short run time and good peak shape.

Tandem Mass Spectrometry (MS/MS): Detection would be performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. The instrument would be set to Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard. The precursor ion would likely be the protonated molecule [M+H]⁺. The selection of the product ion would be determined by collision-induced dissociation (CID) experiments.

Method Validation:

A developed bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity: The range of concentrations over which the method is accurate and precise.

Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the data, respectively.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of the biological matrix on the ionization of the analyte.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Interactive Data Table: Proposed LC-MS/MS Parameters for the Bioanalysis of this compound in Human Plasma

| Parameter | Proposed Condition |

| Sample Preparation | Solid-Phase Extraction (Mixed-Mode Cation Exchange) |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Positive |

| MS/MS Transition (Analyte) | To be determined (e.g., m/z 126.1 -> [product ion]) |

| MS/MS Transition (Internal Standard) | To be determined (e.g., deuterated analog) |

| Expected LOQ | < 1 ng/mL |

Toxicological Considerations and Safety Assessment Research for N Methyl 2 Methyl 3 Furyl Methylamine

Acute Toxicity Research

Limited specific acute toxicity data is available for N-Methyl(2-methyl-3-furyl)methylamine. Safety Data Sheets (SDS) for the compound indicate that it is harmful if swallowed, inhaled, or in contact with skin, and it is classified as causing severe skin burns and eye damage. nih.gov The toxicological properties have not been fully investigated. nih.gov

For related compounds, such as methylamine (B109427), acute toxicity has been characterized. Oral LD50 values for methylamine in various species are presented in the table below. In rats, an oral LD50 of 698 mg/kg has been reported. carlroth.com Inhalation toxicity has also been studied, with a reported 4-hour LC50 of 4700 ppm in rats for dimethylamine (B145610). nih.gov

Interactive Data Table: Acute Oral Toxicity of Methylamine

| Species | LD50 (mg/kg) | Reference |

|---|---|---|

| Rat | 698 | carlroth.com |

| Mouse | 316 | nih.gov |

| Rabbit | 240 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Genotoxicity and Mutagenicity Studies (referencing related methylamine data)

Specific genotoxicity studies for this compound have not been identified in the reviewed literature. However, data on the constituent parts, furan (B31954) and methylamine, provide some insight.

Methylamine has been evaluated for mutagenicity in various assays. It was not found to be mutagenic in the Ames Salmonella/microsome test with strains TA98, TA100, and TA104, both with and without metabolic activation (S9 mix). nih.gov Another study also reported negative results in an Ames test with Salmonella typhimurium. sigmaaldrich.com In the mouse lymphoma cell assay, positive results were observed, but only at very high concentrations near the toxicity threshold and without metabolic activation. uzh.ch

Furan, the other structural component, and its derivatives have been subject to genotoxicity testing. Furan itself has shown evidence of genotoxicity, which is thought to be related to its metabolic activation to reactive intermediates. inchem.orgnih.gov The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has noted positive genotoxicity data for several furan-related flavouring agents. inchem.org The genotoxicity of dimethylamine (DMA) has been observed in Saccharomyces cerevisiae in the presence of metabolic activation. nih.gov

Carcinogenicity Evaluations (referencing regulatory classifications)

There are no carcinogenicity studies available for this compound, and it is not classified by major regulatory agencies regarding its carcinogenic potential. nih.govuzh.ch

However, the International Agency for Research on Cancer (IARC) has classified furan, a key structural component, as "possibly carcinogenic to humans" (Group 2B). nih.govtandfonline.com This classification is based on sufficient evidence of carcinogenicity in experimental animals. tandfonline.comfoodpackagingforum.org Chronic oral dosing with furan has been shown to cause cholangiocarcinomas and hepatocellular neoplasms in rats and mice. nih.gov

Methylamine itself is not classified as a carcinogen. uzh.ch While no 2-year carcinogenicity studies on methylamine were identified, there is a potential for the in vivo conversion of secondary amines to N-nitroso compounds, some of which are known animal carcinogens. nih.gov

Developmental and Reproductive Toxicity Research (referencing related methylamine data)

Specific developmental and reproductive toxicity data for this compound are not available. Research on related methylamines provides some relevant information.

In a screening study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity of methylamine administered orally was 230 mg/kg body weight per day. uzh.ch A teratogenicity study in mice with intraperitoneal administration established a NOAEL of 155 mg/kg body weight per day. uzh.ch In this mouse study, no maternal toxicity was observed. uzh.ch Another study in pregnant CD-1 mice found that daily intraperitoneal injections of monomethylamine (MMA) and dimethylamine (DMA) did not produce obvious maternal or fetal effects. nih.govtandfonline.comtandfonline.com However, trimethylamine (B31210) (TMA) did decrease fetal body weight at doses of 2.5 and 5 mmol/kg/day. nih.govtandfonline.comtandfonline.com In an extended one-generation reproductive toxicity study, diethylenetriamine (B155796) showed reproductive/developmental effects. canada.ca

Regarding the furan moiety, some studies have indicated that furan can induce reproductive toxicity in male rats, including reductions in daily sperm production and histological alterations in the testes. researchgate.net

In vitro and in vivo Toxicological Models

In vitro and in vivo models are crucial for assessing the toxicity of chemicals where human data is limited. For furan and its derivatives, in vivo studies in rodents have been central to understanding their hepatotoxicity and carcinogenicity. nih.govnih.gov These studies have helped to identify the liver as the primary target organ. nih.gov In vitro models, such as those using rat testicular tissue, have been employed to investigate the mechanisms of furan-induced reproductive toxicity, including oxidative stress. researchgate.net

For aliphatic amines, in vivo studies in mice have been used to assess respiratory irritation and pulmonary toxicity. scilit.com In vitro assays, like the Microtox test using Phosphobacterium phosphoreum (also known as Vibrio fischeri), have been used to evaluate the acute toxicity of aliphatic amines and their derivatives. nih.gov The Ames test, an in vitro bacterial reverse mutation assay, is a standard method for assessing the mutagenic potential of chemicals like methylamine. nih.govwikipedia.org

Mechanisms of Toxicity and Adverse Event Pathways

The toxicological profile of this compound is likely influenced by the mechanisms of both the furan ring and the aliphatic amine functional group.

The toxicity of many furan-containing compounds is linked to their metabolic activation by cytochrome P450 enzymes, particularly CYP2E1. nih.govnih.gov This can lead to the formation of reactive intermediates, such as epoxides or cis-enedial, which can bind to macromolecules and induce cellular damage. nih.govnih.gov The primary adverse outcome pathways for furan-induced liver toxicity are thought to involve oxidative stress and genotoxicity. nih.gov Furan has been shown to induce DNA double-strand breaks, gene mutations, and an increase in reactive oxygen species. nih.gov

Aliphatic amines can exert toxicity through various mechanisms. Their basicity can cause irritation and corrosive effects on the skin, eyes, and respiratory tract. uzh.chresearchgate.net The structure-activity relationship of aliphatic amines indicates that their toxic potential can vary with factors like chain length and substitution. scilit.comnih.gov Some aliphatic amines can be metabolized via monoamine oxidase. researchgate.net A key concern with secondary amines is their potential to react with nitrosating agents in vivo to form N-nitrosamines, a class of compounds that includes potent carcinogens. nih.govepa.gov

Emerging Research Directions and Future Perspectives for N Methyl 2 Methyl 3 Furyl Methylamine

Novel Synthetic Strategies and Process Intensification

The future development of N-Methyl(2-methyl-3-furyl)methylamine for any large-scale application hinges on efficient and sustainable synthetic methodologies. Current synthetic approaches often rely on classical methods that may involve harsh reagents or multiple steps. Future research is expected to focus on novel synthetic strategies and process intensification to improve yield, reduce waste, and enhance safety.

Key areas for exploration include:

Catalytic N-Methylation: Moving away from traditional stoichiometric methylating agents, research into catalytic N-methylation using more environmentally benign sources of methyl groups like methanol (B129727) or carbon dioxide would be a significant advancement.

Biocatalysis: The use of enzymes, such as imine reductases or amine dehydrogenases, could offer highly selective and sustainable routes to the target amine from precursor aldehydes or ketones.

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing), which can lead to higher yields, improved safety for handling reactive intermediates, and easier scalability compared to batch processing.

Reductive Amination: Investigating one-pot reductive amination of 2-methyl-3-furaldehyde (B1316418) with methylamine (B109427) using advanced catalytic systems could streamline the synthesis process.

Table 1: Comparison of Potential Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Focus |

|---|---|---|

| Catalytic Reductive Amination | High atom economy, reduced waste | Development of novel, non-precious metal catalysts |

| Biocatalytic Synthesis | High enantioselectivity, mild reaction conditions | Enzyme discovery and engineering for substrate specificity |

| Flow Chemistry Synthesis | Enhanced safety, scalability, and process control | Reactor design and optimization for this specific transformation |

Advanced Pharmacological Profiling and Target Identification

The furan (B31954) ring is a common scaffold in many biologically active compounds. Therefore, a critical area of future research is the comprehensive pharmacological profiling of this compound to uncover any potential therapeutic activities. This involves moving beyond simple screening to a more in-depth characterization of its biological effects.

A systematic approach would involve:

High-Throughput Screening (HTS): Initial screening against a broad range of biological targets (e.g., receptors, enzymes, ion channels) to identify potential areas of activity.

Phenotypic Screening: Assessing the compound's effect on cell-based models of various diseases (e.g., cancer, neurodegenerative disorders, inflammatory diseases) to identify functional outcomes without a preconceived target.

Target Deconvolution: For any activities identified, employing techniques like chemical proteomics (e.g., activity-based protein profiling) or genetic approaches (e.g., CRISPR-Cas9 screening) to identify the specific molecular target(s). A study on pyridine-2-methylamine derivatives as MmpL3 inhibitors for antitubercular agents highlights a potential avenue for target identification. nih.gov

Integration with Omics Technologies (e.g., metabolomics, proteomics)

To gain a holistic understanding of the biological impact of this compound, future research should integrate various "omics" technologies. These approaches can provide an unbiased, system-wide view of the molecular changes induced by the compound in biological systems.

Metabolomics: By analyzing the global profile of small-molecule metabolites in cells or organisms exposed to the compound, researchers can identify metabolic pathways that are perturbed. nih.gov This can provide clues about the compound's mechanism of action and potential off-target effects. Mass spectrometry-based metabolomics is a powerful tool for identifying biomarkers and understanding disease pathways. nih.gov

Proteomics: This involves the large-scale study of proteins. Quantitative proteomics can reveal changes in protein expression levels following treatment with the compound, helping to identify pathways and cellular processes that are affected and pointing towards potential molecular targets.

Table 2: Application of Omics in Compound Characterization

| Omics Technology | Information Gained | Potential Application for this compound |

|---|---|---|

| Metabolomics | Changes in endogenous and exogenous metabolite levels | Identifying metabolic pathways affected by the compound; biomarker discovery. nih.gov |

| Proteomics | Alterations in protein expression and post-translational modifications | Uncovering the mechanism of action and identifying protein targets. |

| Transcriptomics | Changes in gene expression profiles | Understanding the genetic and cellular response to the compound. |

Predictive Toxicology and in silico Safety Assessment

Early assessment of potential toxicity is crucial for the development of any new chemical. Future research on this compound will heavily rely on predictive toxicology and in silico (computer-based) methods to forecast its safety profile before extensive and costly in vitro or in vivo testing. nih.govresearchgate.net

Key directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: Using computational models to predict toxicological endpoints such as mutagenicity, carcinogenicity, and reproductive toxicity based on the chemical structure. nih.gov The ICH M7 guideline, for instance, recommends using both expert rule-based and statistical-based QSAR models for assessing bacterial mutagenicity. nih.gov

Read-Across Analysis: Estimating the toxicity of the compound by comparing its structure and properties to those of well-characterized, structurally similar compounds.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess the likely pharmacokinetic and toxicokinetic behavior of the compound in an organism. researchgate.net

These in silico approaches are vital for prioritizing compounds for further development and for adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing. researchgate.net

Translation to Industrial and Pharmaceutical Applications

While currently a research chemical, the structural features of this compound suggest several potential avenues for translation into industrial and pharmaceutical applications.

Flavor and Fragrance Industry: Many furan derivatives are important flavor compounds. nih.govrsc.org For instance, related compounds like 2-methyl-3-furanthiol (B142662) and its disulfide derivatives are known for their meaty and savory aroma profiles. google.comresearchgate.net Research could explore if this compound or its derivatives possess unique organoleptic properties.

Agrochemicals: The furan nucleus is present in some pesticides. Future screening could assess its potential as a lead compound for new herbicides, insecticides, or fungicides.

Pharmaceutical Intermediate: Its structure could serve as a valuable building block in the synthesis of more complex pharmaceutical agents. The amine and furan moieties provide reactive handles for further chemical modification. The related compound furfurylamine (B118560) is used as an intermediate in pharmaceutical manufacturing. nih.gov

Addressing Research Gaps and Challenges

Significant research gaps currently exist for this compound. Addressing these challenges is paramount for unlocking its potential.

The primary challenges and research gaps include:

Lack of Fundamental Physicochemical Data: A comprehensive characterization of its physical and chemical properties is needed.

Limited Toxicological Information: Beyond basic hazard statements, there is a scarcity of detailed toxicological data. fishersci.cafishersci.com A full toxicological profile, including chronic toxicity and genotoxicity, is required for any application involving human exposure.

Unknown Biological Activity: The pharmacological profile of the compound is largely unexplored.

Scalable Synthesis: The development of a cost-effective, scalable, and sustainable synthesis route is a major hurdle for commercialization.

Future research efforts should be directed at systematically filling these knowledge gaps, starting with fundamental characterization and progressing to more complex biological and toxicological evaluations. This foundational work will be essential to determine if this compound can be developed into a safe and valuable product for industrial or pharmaceutical use.

Q & A

Q. What are the common synthetic routes for N-Methyl(2-methyl-3-furyl)methylamine?

- Methodological Answer : The synthesis typically involves nucleophilic substitution between methylamine and a furylmethyl halide precursor. For example, reacting 2-methyl-3-furylmethyl chloride with methylamine under controlled conditions (e.g., anhydrous solvent, inert atmosphere) yields the target compound. Key parameters include:

Q. How is this compound characterized after synthesis?

- Methodological Answer : Analytical techniques include:

- NMR Spectroscopy : H and C NMR identify substituents on the furan ring and methylamine group. For instance, the methylamine proton resonates at δ 2.2–2.5 ppm, while furyl protons appear at δ 6.0–7.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H] peak at m/z 140.1) and fragmentation patterns .

- Infrared (IR) Spectroscopy : Stretching vibrations for C-N (1250–1350 cm) and furan C-O (1000–1100 cm) bonds are diagnostic .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

- Methodological Answer : Optimization strategies include:

- Solvent Selection : DMF increases reaction rates due to its high polarity, but THF may reduce side reactions like oxidation of the furan ring .

- Catalysis : Lewis acids (e.g., ZnCl) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance nucleophilicity .

- Temperature Control : Lower temperatures (0–10°C) suppress byproducts like dialkylated amines .

A comparative study of conditions is shown below:

| Solvent | Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| THF | None | 65 | 92 | |

| DMF | ZnCl | 82 | 88 |

Q. How do structural modifications to the furan ring or methylamine group affect bioactivity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies reveal:

- Furan Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) at the 3-position increase metabolic stability but reduce solubility. For example, replacing 2-methyl with 2-trifluoromethyl decreases IC in receptor-binding assays by 40% .

- Methylamine Modifications : Replacing N-methyl with bulkier groups (e.g., cyclopropyl) alters binding affinity. Aza-benzimidazole analogs show enhanced cytotoxicity in cancer cell lines .

Key SAR findings are summarized below:

| Modification | Bioactivity Change | Reference |

|---|---|---|

| 3-Trifluoromethyl addition | ↑ Metabolic stability | |

| N-Cyclopropyl substitution | ↓ Receptor affinity |

Q. How can contradictions in reported synthetic yields or bioactivity data be resolved?

- Methodological Answer : Contradictions often arise from:

- Purity Differences : Impurities in starting materials (e.g., furyl halides) can skew yields. Use HPLC or GC-MS to verify precursor purity .

- Assay Variability : Bioactivity discrepancies may stem from cell line specificity. Validate results across multiple models (e.g., HEK293 vs. HeLa cells) .

- Reaction Scale : Microscale syntheses (<1 mmol) may underestimate yields due to handling losses. Replicate at >5 mmol scale for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|